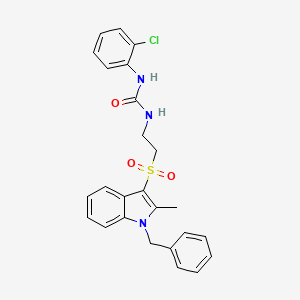
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-chlorophenyl)urea is a chemical compound that belongs to the family of urea derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Anti-Inflammatory and Anticancer Agents
Compounds with sulfonylurea structures have been investigated for their potential as anti-inflammatory and anticancer agents. For example, the synthesis of novel anti-inflammatory agents involving sulfonylurea structures has been described, highlighting the chemical processes to achieve these compounds (Urban et al., 2003). Similarly, derivatives of indapamide, a known diuretic with a sulfonylurea-like structure, have shown proapoptotic activity against melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Antioxidant Activity
Research into compounds with dihydropyrimidinone derivatives, which share a core structural similarity to the urea component of the compound , has been conducted to evaluate their antioxidant activity. These studies suggest a method for synthesizing compounds that could possess significant antioxidant properties, highlighting the potential therapeutic applications of such molecules (George et al., 2010).
Herbicide Degradation
Research on the degradation of sulfonylurea herbicides by microorganisms, such as Aspergillus niger, offers insights into the environmental and agricultural applications of related compounds. These studies explore how certain fungi can degrade herbicides to harvest energy, suggesting potential uses in bioremediation and the development of environmentally friendly herbicides (Sharma et al., 2012).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in a variety of ways, often resulting in significant biological effects . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that is crucial for cell division .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, affecting the cell division process .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
For instance, some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Propriétés
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-18-24(20-11-5-8-14-23(20)29(18)17-19-9-3-2-4-10-19)33(31,32)16-15-27-25(30)28-22-13-7-6-12-21(22)26/h2-14H,15-17H2,1H3,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDDMBYYXBWXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

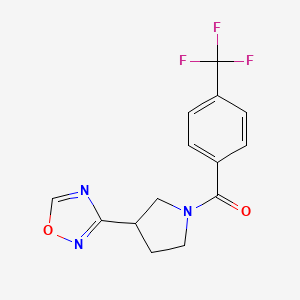
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2798356.png)
![3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2798360.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)

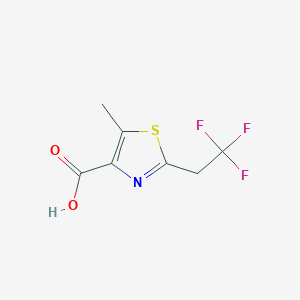
![3-[2-(3-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]oxolan-2-one](/img/structure/B2798366.png)


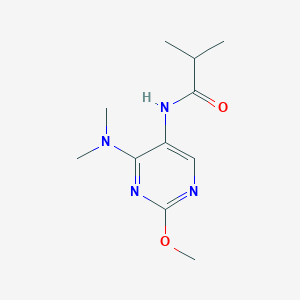
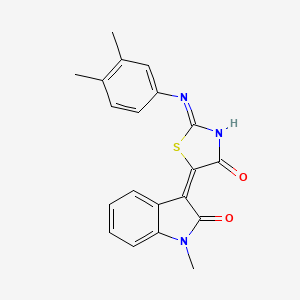

![N-[4-(7-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2798373.png)
